Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate
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Overview
Description
Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate is an organic compound with a complex structure that includes bromine, fluorine, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the Knoevenagel condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives such as amines or thiols.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.
Mechanism of Action
The mechanism of action of Methyl (2E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromo-2-fluorophenyl)acetate
- Methyl 4-bromo-2-fluorobenzoate
- (2-Bromo-4-fluorophenyl)(methyl)sulfane
Uniqueness
The presence of both bromine and fluorine atoms, along with the cyano group, allows for a wide range of chemical transformations and interactions, making it a versatile compound in synthetic and applied chemistry .
Properties
IUPAC Name |
methyl (E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO2/c1-16-11(15)8(6-14)4-7-2-3-9(12)5-10(7)13/h2-5H,1H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGXIKYYCWNUGG-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=C(C=C(C=C1)Br)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(C=C(C=C1)Br)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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